molecular formula C8H11N3O2 B1614906 n,n-Bis(2-cyanoethyl)glycine CAS No. 6295-23-4

n,n-Bis(2-cyanoethyl)glycine

Cat. No.: B1614906
CAS No.: 6295-23-4
M. Wt: 181.19 g/mol
InChI Key: KIGQVWWOESIMBG-UHFFFAOYSA-N
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Description

N,n-Bis(2-cyanoethyl)glycine is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.87 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6295-23-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-[bis(2-cyanoethyl)amino]acetic acid

InChI

InChI=1S/C8H11N3O2/c9-3-1-5-11(6-2-4-10)7-8(12)13/h1-2,5-7H2,(H,12,13)

InChI Key

KIGQVWWOESIMBG-UHFFFAOYSA-N

SMILES

C(CN(CCC#N)CC(=O)O)C#N

Canonical SMILES

C(CN(CCC#N)CC(=O)O)C#N

6295-23-4

solubility

2.87 M

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Glycine (5 g, 67 mmol) was suspended in water (10 cm3) and TMAH (25% in water, 24.3 g, 67 mmol) was added slowly, keeping the temperature at <30° C. with an ice-bath. The mixture was then cooled to 10° C. and acrylonitrile (7.78 g, 146 mmol) was added. The mixture was stirred overnight, and allowed to warm to room temperature slowly. It was then heated at 50° C. for 2 hours, using a reflux condenser. After cooling with ice, the mixture was neutralized with HCl (6M, 11.1 cm3) and concentrated to a viscous oil. This was dissolved in acetone (100 cm3) and filtered to remove NMe4Cl. The filtrate was concentrated under reduced pressure to give an oil that was treated once more with acetone (100 cm3) and filtered to remove more NMe4Cl. Concentration of the filtrate gave 2-(bis(2-cyanoethyl)amino)acetic acid (11.99 g, 99.3%) as a colorless, viscous oil that crystallized over 1 week at room temperature to give a solid product, mp 73° C. (lit mp 77.8-78.8° C. Duplicate 13C signals indicate a partly zwitterionic form in CDCl3 solution.
Quantity
5 g
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reactant
Reaction Step One
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24.3 g
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reactant
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7.78 g
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reactant
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11.1 mL
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reactant
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100 mL
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reactant
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10 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Bis-cyanoethyl glycine was prepared in conventional manner by reacting two mols acrylonitrile with one mol sodium salt of glycine in essentially the same manner used in preparing the catalyst of Example 2, except that the sodium salt was neutralized at the end of the reaction.
Quantity
2 mol
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reactant
Reaction Step One
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1 mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
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catalyst
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0 (± 1) mol
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catalyst
Reaction Step Five

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